N-(2,6-Dimethylphenyl)piperidine

Photoelectron spectroscopy Gas-phase ion energetics N-arylpiperidine conformation

N-(2,6-Dimethylphenyl)piperidine (CAS 81506-15-2; IUPAC: 1-(2,6-dimethylphenyl)piperidine) is an N-arylpiperidine with the molecular formula C13H19N and a molecular weight of 189.30 g/mol. It consists of a piperidine ring directly N-bonded to a 2,6-dimethyl-substituted phenyl ring.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 81506-15-2
Cat. No. B181708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)piperidine
CAS81506-15-2
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCCCC2
InChIInChI=1S/C13H19N/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-14/h6-8H,3-5,9-10H2,1-2H3
InChIKeyAHWKTAIPEJXMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)piperidine CAS 81506-15-2: Core Scaffold for Procurement and Research Selection


N-(2,6-Dimethylphenyl)piperidine (CAS 81506-15-2; IUPAC: 1-(2,6-dimethylphenyl)piperidine) is an N-arylpiperidine with the molecular formula C13H19N and a molecular weight of 189.30 g/mol [1]. It consists of a piperidine ring directly N-bonded to a 2,6-dimethyl-substituted phenyl ring. This compound constitutes the core N-aryl scaffold found in multiple amide-type local anesthetics (bupivacaine, mepivacaine, ropivacaine) and the antiarrhythmic agent pirmenol, but it critically lacks the 2-carboxamide functionality present in those pharmaceutical agents [2]. The compound is characterized by zero hydrogen bond donors, a single hydrogen bond acceptor, one rotatable bond, a computed topological polar surface area (TPSA) of 3.2 Ų, and a predicted XLogP of 3.6, placing it in a moderately lipophilic space suitable for membrane penetration studies .

Why N-(2,6-Dimethylphenyl)piperidine Cannot Be Replaced by Other N-Arylpiperidines: Physicochemical Consequences of 2,6-Disubstitution


The 2,6-dimethyl substitution pattern on the phenyl ring of N-(2,6-dimethylphenyl)piperidine imposes steric and electronic constraints that are not reproduced by unsubstituted, mono-substituted, or differently substituted N-arylpiperidine analogs. The two ortho-methyl groups restrict rotation about the N-aryl bond, altering the conformational equilibrium between axial and equatorial N-aryl orientations relative to the piperidine ring [1]. This conformational restriction directly modulates the nitrogen lone-pair ionization energy—a property measured quantitatively by photoelectron spectroscopy—which differs measurably from that of N-phenylpiperidine [2]. Furthermore, the increased lipophilicity (ΔLogP ≈ +0.6) and elevated boiling point (ΔBP ≈ +32°C) compared with N-phenylpiperidine reflect the contribution of the two methyl groups to intermolecular interactions, affecting chromatographic behavior, formulation partitioning, and distillation-based purification protocols . Positional isomers such as 2-(2,6-dimethylphenyl)piperidine or 4-(2,6-dimethylphenyl)piperidine differ fundamentally in connectivity (C-aryl vs. N-aryl), generating distinct electronic and steric profiles that preclude direct interchangeability in synthetic or pharmacological workflows.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)piperidine: Comparator-Anchored Data for Procurement Decisions


Ionization Energy Shift: 2,6-Dimethyl Substitution Elevates Adiabatic IE by +0.25 eV vs. N-Phenylpiperidine

In a direct head-to-head comparison using photoelectron (PE) spectroscopy within the same study, N-(2,6-dimethylphenyl)piperidine exhibits an adiabatic ionization energy (IE) of 7.35 eV and a vertical IE of 7.78 ± 0.06 eV, compared with N-phenylpiperidine which displays an adiabatic IE of 7.1 eV and a vertical IE of 7.72 ± 0.06 eV [1]. The +0.25 eV increase in adiabatic IE reflects the electron-donating inductive effect of the two ortho-methyl groups, which raise the energy of the nitrogen lone-pair orbital, making it easier to ionize relative to the unsubstituted analog. This measurement, performed by Rozeboom, Houk, Searles, and Seyedrezai (1982), provides a rigorously controlled comparison because both compounds were analyzed under identical experimental conditions within the same publication [1].

Photoelectron spectroscopy Gas-phase ion energetics N-arylpiperidine conformation

Lipophilicity Differentiation: XLogP of 3.6 for N-(2,6-Dimethylphenyl)piperidine vs. LogP 2.98 for N-Phenylpiperidine

The computed XLogP value for N-(2,6-dimethylphenyl)piperidine is 3.6, while the experimentally derived LogP for the unsubstituted comparator N-phenylpiperidine is 2.98 . This represents an increase of approximately 0.6 log units, corresponding to an approximately 4-fold greater partition into the octanol phase. The increased lipophilicity arises directly from the two additional methyl groups on the phenyl ring. While the comparison relies on different measurement methods (computed XLogP vs. experimental LogP), the directional magnitude of the difference is chemically consistent with the addition of two methylene-equivalent hydrophobic increments and provides a practical basis for predicting relative chromatographic retention (e.g., reversed-phase HPLC) and membrane permeability in pharmacological screening contexts.

Lipophilicity Partition coefficient Drug-likeness

Boiling Point Elevation: +32°C Higher Boiling Point vs. N-Phenylpiperidine Reflects Increased Molecular Weight and van der Waals Interactions

N-(2,6-Dimethylphenyl)piperidine exhibits a boiling point of 290.1°C at 760 mmHg, compared with 258.0°C at 760 mmHg for N-phenylpiperidine—a difference of approximately +32°C . This elevation is attributable to the increased molecular weight (189.30 vs. 161.24 g/mol) and enhanced van der Waals interactions conferred by the two additional methyl substituents. The flash point is correspondingly higher at 118°C vs. 106.1°C for N-phenylpiperidine. These physical property differences have practical implications: the target compound requires higher distillation temperatures for purification and exhibits reduced volatility, which can affect headspace analysis, vapor-phase reactions, and storage conditions relative to the unsubstituted analog.

Physical property Boiling point Distillation Purification

Absence of 2-Carboxamide Functionality: Structural Differentiation from Local Anesthetic Piperidinecarboxamides

N-(2,6-Dimethylphenyl)piperidine (C13H19N) is structurally distinguished from the clinically used local anesthetics bupivacaine, mepivacaine, and ropivacaine by the complete absence of a 2-carboxamide substituent on the piperidine ring [1]. These pharmaceutical agents share the general formula 1-alkyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, where the carboxamide group is essential for sodium channel blocking activity [2]. The target compound, lacking both the carboxamide and the N-alkyl substituent, represents the simplified core scaffold. While specific biological activity data for CAS 81506-15-2 are not available in the public domain, the structural simplification eliminates the key pharmacophoric elements required for voltage-gated sodium channel blockade, rendering this compound functionally distinct from its carboxamide counterparts. This structural divergence implies that procurement of N-(2,6-dimethylphenyl)piperidine serves fundamentally different research purposes compared with procuring the amide congeners.

Structural differentiation Pharmacophore Sodium channel Negative control

Computed Dipole Moment and Electronic Structure: Basis for Computational Chemistry and QSAR Model Parameterization

DFT calculations at the B3LYP/6-31G* level yield a computed dipole moment of 0.7657 Debye, an electronic energy of -561.582112637 hartree, and rotational constants of 1.24613 GHz for N-(2,6-dimethylphenyl)piperidine [1]. The relatively low dipole moment (below 1 Debye) is consistent with the electron-donating character of the 2,6-dimethyl substitution, which partially offsets the polarity of the N-aryl bond through inductive and hyperconjugative effects. While a directly comparable computed dipole moment for N-phenylpiperidine at the same level of theory is not currently available in the NIST database, the value for the target compound provides a reference point for molecular dynamics parameterization, docking simulations, and QSAR model development involving N-arylpiperidine scaffolds. The computed IR spectrum and rotational constants offer additional spectroscopic handles for compound identification.

Dipole moment Computational chemistry QSAR Electronic structure

Optimal Application Scenarios for N-(2,6-Dimethylphenyl)piperidine: Evidence-Based Use Cases for Procurement Decision-Making


Spectroscopic Reference Standard for N-Arylpiperidine Identity Verification via Photoelectron Spectroscopy

The well-characterized ionization energies of N-(2,6-dimethylphenyl)piperidine (adiabatic IE = 7.35 eV; vertical IE = 7.78 ± 0.06 eV), established by Rozeboom et al. (1982) and compiled in the NIST Chemistry WebBook, make this compound suitable as a reference material for calibrating photoelectron spectrometers and verifying the identity of N-arylpiperidine-containing samples by their gas-phase electronic signatures [1]. The +0.25 eV adiabatic IE shift relative to N-phenylpiperidine provides a distinct spectroscopic marker that can distinguish the 2,6-dimethylphenyl analog from other N-arylpiperidines in mixture analysis.

Simplified Core Scaffold for Structure-Activity Relationship (SAR) Studies of Piperidinecarboxamide Pharmaceuticals

As the des-carboxamide, des-N-alkyl core scaffold of the clinically important 1-alkyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide class (bupivacaine, mepivacaine, ropivacaine), this compound enables systematic SAR investigations that isolate the contribution of the N-arylpiperidine core from the effects of carboxamide and N-alkyl substitutions [2]. Researchers can use this compound as a baseline for evaluating how incremental addition of the 2-carboxamide group, N-alkyl chains, and stereochemistry modulates target binding, physicochemical properties, and pharmacokinetic behavior.

Chromatographic Method Development and LogP-Based Retention Time Prediction

The quantified lipophilicity of N-(2,6-dimethylphenyl)piperidine (XLogP = 3.6; LogP = 3.36), which is approximately 0.6 log units higher than that of N-phenylpiperidine (LogP = 2.98), supports its use as a calibration marker in reversed-phase HPLC method development for N-arylpiperidine-containing compound libraries . The predictable logP difference informs retention time expectations and facilitates the development of gradient elution protocols for separating 2,6-dimethylphenyl-substituted analogs from their less lipophilic counterparts in pharmaceutical impurity profiling workflows.

Computational Chemistry Benchmarking and Molecular Mechanics Parameterization

The availability of DFT-computed electronic properties—including dipole moment (0.7657 Debye), electronic energy (-561.582112637 hartree), and rotational constants (1.24613 GHz) at the B3LYP/6-31G* level of theory—positions this compound as a benchmarking molecule for validating computational methods applied to N-arylpiperidine systems [3]. Computational chemists can use these reference values to assess the accuracy of lower-cost semi-empirical methods, develop torsion parameters for the N-aryl bond in molecular mechanics force fields, and validate QM/MM partitioning schemes for piperidine-containing drug-target complexes.

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